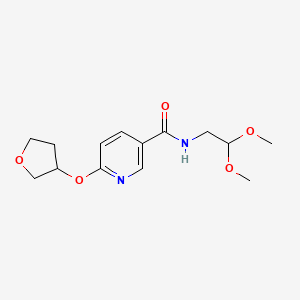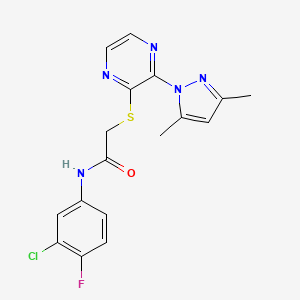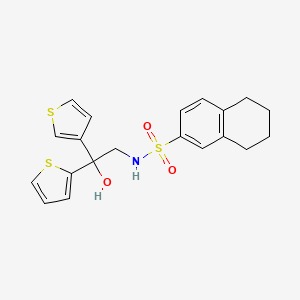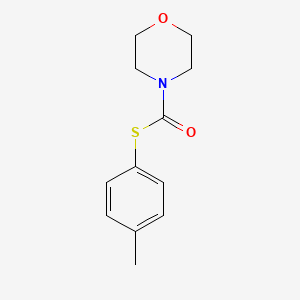
4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. In
Wirkmechanismus
The mechanism of action of 4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one is not fully understood. However, several studies have suggested that it may exert its pharmacological effects through the modulation of various signaling pathways. For instance, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. Additionally, it has been shown to enhance the cytotoxicity of various chemotherapeutic agents. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one in lab experiments is its diverse pharmacological properties. It can be used in a wide range of applications, including cancer research, drug delivery, and imaging. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this molecule is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one. One area of interest is its potential as a drug delivery system. Researchers can explore the use of this molecule to enhance the solubility and bioavailability of various drugs. Another area of interest is its potential as a fluorescent probe for imaging applications. Researchers can investigate the use of this molecule in imaging cancer cells and other biological structures. Additionally, further studies are needed to determine the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one involves the reaction of propargylamine with 4-oxo-4-(prop-2-enoyl)piperidine-1-carboxylic acid ethyl ester. This reaction leads to the formation of the target molecule, which can be purified through various chromatographic techniques. The synthesis of this compound has been reported in several research articles, and the yield and purity can be optimized through modifications in the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory properties. This molecule has also been investigated for its potential as a drug delivery system, owing to its ability to form stable complexes with various drugs. Additionally, it has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
4-prop-2-enoyl-1-prop-2-ynylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-5-11-6-7-12(8-10(11)14)9(13)4-2/h1,4H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBWKFZEOYNETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(C(=O)C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Prop-2-enoyl-1-prop-2-ynylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)


![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2744387.png)


![3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2744391.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2744396.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-, (3R,4S)-](/img/structure/B2744397.png)

![2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2744400.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide](/img/structure/B2744403.png)
![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2744405.png)